molecular formula C14H14ClN B3178449 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine CAS No. 5778-62-1

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine

Cat. No. B3178449
CAS RN: 5778-62-1
M. Wt: 231.72 g/mol
InChI Key: WTHWSNJNZUUKBX-UHFFFAOYSA-N
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Description

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the formula C14H14ClN . It is a member of the class of acridines .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of this compound with ethanolamine, KI, and phenol. The mixture is refluxed for about 6 hours at 180°C, then stirred overnight at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chlorine atom at position 9 and a methyl group at position 7 on the tetrahydroacridine ring .

Scientific Research Applications

Carbon-14 Labeling for Metabolic Studies

  • Metabolic Studies : A study by Nishioka, Kamada, and Kanamaru (1992) described the labeling of a novel cholinesterase inhibitor, similar in structure to 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine, with carbon-14 for metabolic studies (Nishioka, Kamada, & Kanamaru, 1992).

Biological Activity and Therapeutic Applications

  • Cardiac Potassium Channels : Research by Osterrieder (1987) found that a compound structurally similar to this compound can block cardiac potassium channels, influencing myocardial membrane currents (Osterrieder, 1987).
  • Acetylcholinesterase Inhibition : Pang et al. (1997) synthesized derivatives of tetrahydroacridine showing potent and selective inhibition of acetylcholinesterase, which could be important for treating Alzheimer's disease (Pang et al., 1997).

Industrial and Chemical Applications

  • Corrosion Inhibition : Zhang et al. (2019) investigated the use of tetrahydroacridine derivatives in corrosion inhibition of mild steel in acid medium, demonstrating their effectiveness as inhibitors (Zhang et al., 2019).
  • Alkylation in Chemical Synthesis : Zhu et al. (2014) explored the use of 9-methylacridine, a related compound, as a ligand to promote C(sp3)–H and C(sp2)–H alkylation in the synthesis of various compounds (Zhu et al., 2014).

Theoretical and Computational Studies

  • Theoretical MO Approach : A study by Pop et al. (1989) used a theoretical MO approach to examine structures and reactivities of THA and its derivatives, contributing to understanding their stability and reactivity (Pop et al., 1989).

Antitumor and Antiparasitic Properties

  • Antitumor Activity : Kumar et al. (2017) synthesized 2-methyl-9 substituted acridines, showing promising antitumor activity against lung and breast cancer cell lines (Kumar et al., 2017).
  • Antiparasitic Effects : Di Giorgio et al. (2003) investigated 9-chloro and 9-amino-2-methoxyacridines for antiproliferative properties against Leishmania infantum, suggesting potential as multitarget drugs (Di Giorgio et al., 2003).

Nanoparticle Mediated Synthesis and Biological Activity

  • Nanoparticle Synthesis : Roopan and Khan (2011) reported an eco-friendly method for synthesizing 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, exhibiting hemolytic and cytotoxic activity (Roopan & Khan, 2011).

Additional Therapeutic Potential

  • Alzheimer's Disease Therapy : Shutske et al. (1989) synthesized 9-amino-1,2,3,4-tetrahydroacridin-1-ols, indicating potential as Alzheimer's disease therapeutics (Shutske et al., 1989).

Mechanism of Action

Target of Action

The primary target of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in memory and learning .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good absorption and distribution profiles due to its planar structure

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in patients with Alzheimer’s disease, where a deficiency of acetylcholine is often observed . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as the patient’s age, health status, and concomitant medications can affect the compound’s efficacy and safety profile.

properties

IUPAC Name

9-chloro-7-methyl-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHWSNJNZUUKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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